Octadecanoic-9,10-D2 acid

Overview

Description

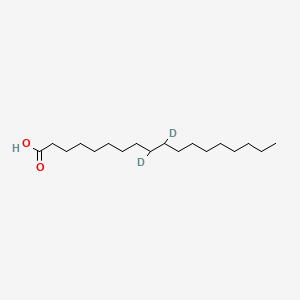

Octadecanoic-9,10-D2 acid, also known as Stearic Acid-9,10-d2, is a stable isotope-labeled lipid . It has a molecular formula of C18H34D2O2 and a molecular weight of 286.49 . It is supplied as a solid at room temperature .

Synthesis Analysis

The production of 1-octadecanol from octadecanoic acid was investigated in a liquid-phase trickle-bed reactor by hydrogenating octadecanoic acid using a Ni/Co/Mo sulfide catalyst . The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane .

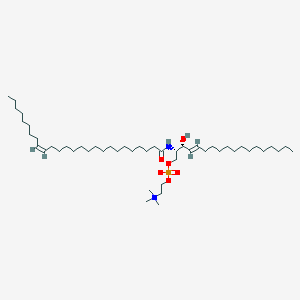

Molecular Structure Analysis

The molecular structure of Octadecanoic-9,10-D2 acid can be represented by the SMILES notation: O=C(O)CCCCCCCCCCCCCCCCC . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D .

Chemical Reactions Analysis

The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane . The activation energies of the first and second reactions were 63.7.8 and 45.6 kJ/mol, respectively .

Physical And Chemical Properties Analysis

Octadecanoic-9,10-D2 acid is a solid at room temperature . It has a molecular weight of 286.49 .

Scientific Research Applications

Biolubricant Applications

Synthetic Ester Basestocks : Research has demonstrated the potential of structures derived from oleic acid, such as octadecanoic-9,10-D2 acid, for use in synthetic biolubricant basestocks. These compounds exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluids in different temperature applications (Salimon, Salih, & Yousif, 2012).

Triester Derivatives of Oleic Acid : Triester derivatives based on oleic acid, including octadecanoic-9,10-D2 acid, have been studied for their low-temperature performance and thermo-oxidative stability. These derivatives show potential for development into biodegradable and environmentally friendly lubricants (Salimon, Salih, & Yousif, 2012).

Thermal Analysis

- Thermal Decomposition of Salts : Octadecanoic acid and its salts have been analyzed for their thermal decomposition properties. The study helps in understanding the reactions occurring during pyrolysis, which is relevant for applications in coal processing and other industrial processes (Rogers, 1984).

Metabolism Studies

- Deuterated Isomers Synthesis : Synthesizing geometric isomers of deuterated octadecenoates, including octadecanoic-9,10-D2 acid, is crucial for metabolism studies. These isomers are used to understand the metabolic processing of fats in humans (Rakoff & Emken, 1978).

Microbial Oxidation

- Conversion into Hydroxy and Oxo Acids : Studies have shown that certain microbes can convert oleic acid into hydroxy or oxo acids, including 10-hydroxyoctadecanoic acid and 10-oxo-octadecanoic acid. This research aids in understanding the bioconversion of fatty acids for various applications (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).

Chemical Synthesis and Analysis

Esterification and Ring-Opening Reactions : The synthesis of biolubricant base oils through esterification and ring-opening reactions of monoepoxide linoleic acid with oleic acid has been researched. This process utilizes octadecanoic-9,10-D2 acid derivatives for developing eco-friendly lubricants (Salimon et al., 2013).

Analysis of Fatty Acids and Esters : The preparation and analysis of fatty acids and esters containing deuterium, including octadecanoic-9,10-D2 acid, are crucial for research in lipid chemistry and biochemistry (Rakoff, 1982).

Safety and Hazards

Octadecanoic-9,10-D2 acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

Octadecanoic-9,10-D2 acid, also known as stearic acid, is a type of saturated fatty acid that is a component of many animal and vegetable lipids . It is part of the octadecanoid class of lipid mediators, which have recently begun to be recognized as significant in humans . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .

Mode of Action

It is known that these compounds interact with their targets to mediate various biological processes .

Biochemical Pathways

Octadecanoic-9,10-D2 acid is part of the octadecanoid class of lipid mediators, which are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . These lipids are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport, and airway smooth muscle contraction . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans are involved in the biosynthesis and bioactivity of octadecanoids .

Result of Action

It is known that these compounds are involved in the mediation of multiple biological processes .

properties

IUPAC Name |

9,10-dideuteriooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-QDRJLNDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic-9,10-D2 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)